1-(4-chlorobenzoyl)-3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl3N2O2/c24-18-7-4-15(5-8-18)23(29)28-11-10-22(27-28)16-2-1-3-20(12-16)30-14-17-6-9-19(25)13-21(17)26/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZMFYKMIMVXPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzoyl)-3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 3-(2,4-dichlorophenyl)methoxyphenylhydrazine under controlled conditions to form the desired pyrazole derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to ensure consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzoyl)-3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-chlorobenzoyl)-3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)-3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
- 1-(3,4-Dichlorobenzoyl)-3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole (CAS: 477712-59-7): This analog differs by having a 3,4-dichlorobenzoyl group instead of 4-chlorobenzoyl. The additional chlorine atom increases molecular weight (vs. No direct bioactivity data is available, but chloro-substituents are known to enhance EGFR inhibition in related pyrazoles (e.g., IC50 values of 114–145 nM for dichlorophenyl derivatives) .
Variations in the Aryl Methoxy Substituent
- 3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole (CAS: 477712-76-8):
Replacing the 4-chlorobenzoyl group with a 4-fluorobenzyl moiety reduces molecular weight (427.3 g/mol ) and introduces fluorine, which can modulate metabolic stability. Fluorine’s electronegativity may influence hydrogen bonding in target proteins, though bioactivity data is lacking .
Pyrazole vs. Pyrazoline Derivatives
- 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone: This pyrazoline (dihydro-pyrazole) derivative exhibits antibacterial and antifungal activities, attributed to the 4-chlorophenyl and 4-methoxyphenyl groups. The saturated pyrazoline ring may reduce planarity compared to pyrazoles, affecting membrane penetration .
Comparison with Antifungal Agents
- Imidazole-Based Antifungals (e.g., Miconazole, Econazole) :
These agents share the 2,4-dichlorophenyl methoxy motif but use an imidazole core instead of pyrazole. Imidazoles target fungal cytochrome P450 enzymes, whereas pyrazoles may exhibit divergent selectivity due to differences in heterocycle electronics and steric profiles .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Methoxy Group Role : Methoxy substituents (e.g., 4-methoxyphenyl) may donate electron density, altering π-π stacking interactions in aromatic binding pockets .
- Structural Flexibility : Pyrazoline derivatives (e.g., dihydro-pyrazoles) exhibit reduced planarity compared to pyrazoles, which may limit membrane permeability but enhance solubility .
Biological Activity
1-(4-chlorobenzoyl)-3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₁₄Cl₂N₂O₂
- Molecular Weight : 367.22 g/mol
- CAS Number : 402849-25-6
Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyrazole nucleus have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound has also been tested for antimicrobial efficacy against various bacterial strains. In vitro studies indicated that pyrazole derivatives could effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For example, derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
Anticancer Properties
Emerging studies suggest that pyrazole compounds may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells through the modulation of cell signaling pathways. Specific derivatives have shown cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Study 1: Anti-inflammatory Efficacy
In a comparative study, a series of pyrazole derivatives were synthesized and screened for anti-inflammatory activity using carrageenan-induced edema in mice. The results indicated that specific derivatives exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug .
Study 2: Antimicrobial Screening
A recent study focused on synthesizing novel pyrazole derivatives and testing their antimicrobial properties against common pathogens. The results showed that certain compounds had significant antibacterial activity, particularly those containing substituted phenyl groups .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 18 |
| Compound C | Pseudomonas aeruginosa | 15 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Pyrazole derivatives often act as enzyme inhibitors, particularly in inflammatory pathways.
- Modulation of Cytokine Production : These compounds can downregulate the production of pro-inflammatory cytokines.
- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
Methodological Note : Use computational docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic modifications .
Advanced: How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Assay Standardization : Ensure consistent cell lines (e.g., ATCC-certified), solvent controls (DMSO <0.1%), and incubation times.
- Metabolic Interference : Test for off-target effects via counter-screening (e.g., cytochrome P450 inhibition assays).
- Data Normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate results across labs .
Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility Enhancement : Formulate with cyclodextrins or PEGylated nanoparticles to improve aqueous solubility (<10 µg/mL in PBS).
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated degradation .
- Bioavailability Testing : Conduct pharmacokinetic profiling in rodent models (Cₘₐₓ, t₁/₂) after oral/intravenous administration .
Advanced: How can researchers validate target engagement in complex biological systems?
- Chemical Proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify interacting proteins .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
- siRNA Knockdown : Correlate gene silencing with reduced compound efficacy to verify mechanism .
Advanced: What are the computational approaches for predicting toxicity and off-target effects?
- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate hepatotoxicity, hERG inhibition, and mutagenicity.
- Molecular Dynamics (MD) Simulations : Model compound-membrane interactions to predict phospholipidosis risk .
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
